

Off-Target Effects of 4-Chlorokynurenine: A Technical Guide

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Compound of Interest						
Compound Name:	4-Chlorokynurenine					
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Abstract

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a prodrug developed primarily to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system. 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site, which is the intended on-target mechanism of action for its investigation in neurological and psychiatric disorders. While 4-Cl-KYN itself demonstrates a favorable off-target profile with minimal interaction with a broad range of receptors and enzymes, its metabolites exhibit notable off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of 4-Cl-KYN and its primary metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction

4-Chlorokynurenine is an orally active small molecule that readily crosses the blood-brain barrier.[1] In the brain, it is converted by kynurenine aminotransferases (KATs) within astrocytes to 7-Cl-KYNA, a high-affinity antagonist of the NMDA receptor's glycine binding site.[1][2] This targeted mechanism has been the rationale for its development as a potential therapeutic for conditions such as treatment-resistant depression and neuropathic pain.[1][3] However, a comprehensive understanding of a drug candidate's safety and full pharmacological profile



requires a thorough investigation of its off-target interactions. This guide focuses on these unintended effects, which primarily arise from its metabolic products.

The metabolism of 4-Cl-KYN is not limited to the formation of 7-Cl-KYNA. Two other key metabolites have been identified with distinct biological activities: 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) and N-acetyl-**4-chlorokynurenine** (ac-4-Cl-KYN).[1][4] 4-Cl-3-HAA is a potent inhibitor of 3-hydroxyanthranilate oxidase (3HAO), an enzyme in the kynurenine pathway, while ac-4-Cl-KYN has been shown to inhibit renal and hepatic organic anion transporters (OATs).[1][2][4] This document will detail these off-target interactions, providing the available quantitative data and the experimental context in which they were determined.

Off-Target Profile of 4-Chlorokynurenine (Parent Compound)

In vitro screening has indicated that 4-Cl-KYN has a clean off-target profile. A comprehensive receptor binding screen demonstrated a lack of significant affinity for a wide array of receptors, ion channels, and transporters at concentrations up to 10 μ M.[4][5] Additionally, studies have shown that 4-Cl-KYN does not inhibit or induce major human cytochrome P450 (CYP450) isoforms, suggesting a low potential for drug-drug interactions via this common metabolic pathway.[5]

Quantitative Data: Off-Target Binding and Enzyme

Inhibition (4-Cl-KYN)

Target Class	Specific Target(s)	Compound	Result	Reference
Receptors, Ion Channels, Transporters	Broad Panel (Specifics in Supplemental Data of cited source)	4-CI-KYN	No significant binding (<10 μM)	[4][5]
Metabolic Enzymes	Major human Cytochrome P450 isoforms	4-CI-KYN	No significant inhibition or induction	[5]



Off-Target Effects of 4-Cl-KYN Metabolites

The primary off-target effects associated with 4-Cl-KYN administration stem from the actions of its metabolites.

4-Chloro-3-hydroxyanthranilic Acid (4-Cl-3-HAA): Inhibition of 3-Hydroxyanthranilate Oxidase (3HAO)

4-Cl-KYN can be metabolized to 4-Cl-3-HAA.[1] This metabolite is a potent, competitive inhibitor of 3-hydroxyanthranilate oxidase (3HAO), a key enzyme in the kynurenine pathway that converts 3-hydroxyanthranilic acid to quinolinic acid, an endogenous NMDA receptor agonist and neurotoxin.[1][6] The inhibition of 3HAO by 4-Cl-3-HAA reduces the production of quinolinic acid, an effect that may have therapeutic implications in neurodegenerative diseases. [1][6] The inhibition is potent and has been characterized as a mechanism-based inactivation, where the inhibitor stimulates the oxidation of the enzyme's active site Fe(II) to an inactive Fe(III) state.[7]

N-acetyl-4-chlorokynurenine (ac-4-Cl-KYN): Inhibition of Organic Anion Transporters (OATs)

A novel metabolite, N-acetyl-4-Cl-KYN, has been identified and found to inhibit renal and hepatic transporters.[4] Specifically, it inhibits Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8).[2][4] These transporters are crucial for the excretion of a wide range of endogenous compounds and xenobiotics, including many drugs. Inhibition of OAT1 and OAT3 by ac-4-Cl-KYN could therefore lead to drug-drug interactions by impairing the clearance of co-administered medications that are substrates for these transporters.[4]

Quantitative Data: Off-Target Effects of Metabolites

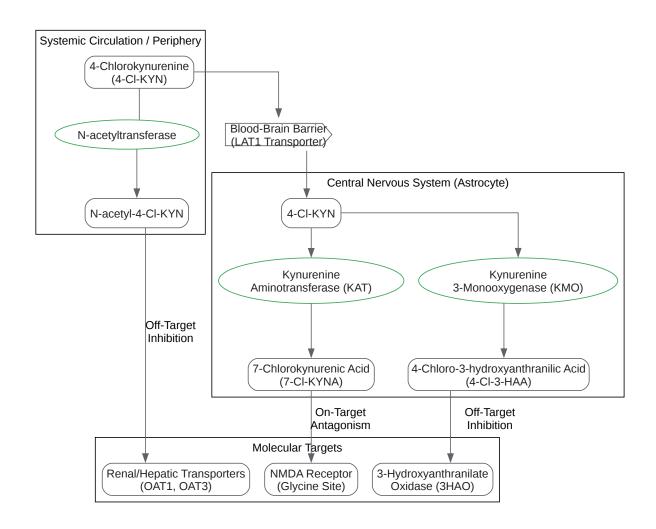


Target Enzyme/Trans porter	Metabolite	Activity	Quantitative Value (Ki / IC50)	Reference
3- Hydroxyanthranil ate Oxidase (3HAO)	4-Chloro-3- hydroxyanthranili c acid	Competitive Inhibition	Apparent Ki: 6 nM	[1]
Organic Anion Transporter 1 (OAT1)	N-acetyl-4- chlorokynurenine	Inhibition	IC50: 1.5 ± 0.2 μΜ	[4]
Organic Anion Transporter 3 (OAT3)	N-acetyl-4- chlorokynurenine	Inhibition	IC50: 1.2 ± 0.1 μΜ	[4]

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the metabolic conversion of 4-Cl-KYN and the subsequent ontarget and off-target interactions of its metabolites.





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Caption: Metabolism and activity of 4-Cl-KYN and its metabolites.



Experimental Methodologies

This section details the protocols for the key experiments cited in this guide for identifying and quantifying the off-target effects of 4-Cl-KYN and its metabolites.

Off-Target Receptor Binding Assay (General Protocol)

This methodology is based on standard radioligand binding assays used for broad screening of compound interactions with a panel of receptors, transporters, and ion channels.

- Membrane Preparation: Membranes are prepared from cell lines stably expressing the target receptor or from specific tissue homogenates (e.g., rat brain cortex). Cells or tissues are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a suitable buffer, often with a cryoprotectant for storage at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
- Competition Binding Assay: The assay is typically performed in a 96-well plate format.
 - To each well, the following are added: the prepared membrane suspension, a known concentration of a specific radioligand for the target, and varying concentrations of the test compound (4-CI-KYN).
 - Total Binding: Wells containing membranes and radioligand only.
 - Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate all specific binding sites.
- Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

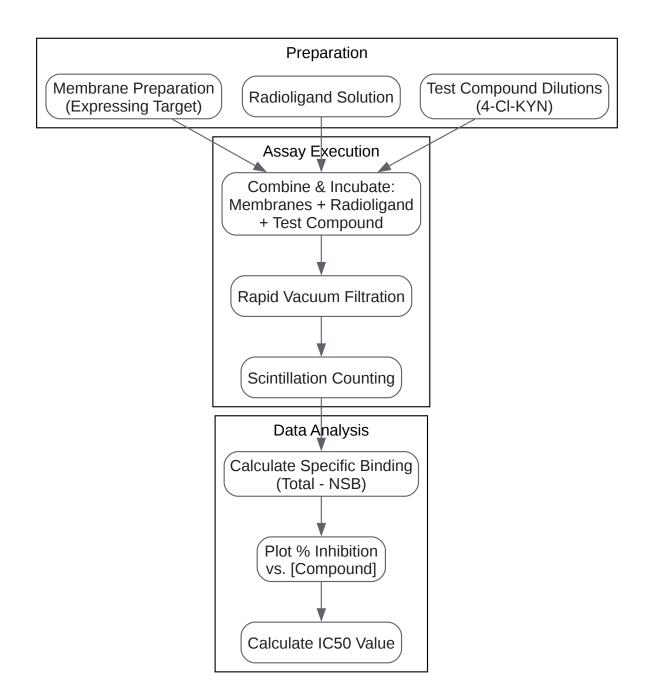






Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the
total binding. The data are then plotted as percent specific binding versus the log
concentration of the test compound. An IC50 value (the concentration of test compound that
inhibits 50% of specific radioligand binding) is determined using non-linear regression
analysis.





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